(Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and an amino-linked 4-butylphenyl moiety. The compound adopts a Z-configuration at the acrylonitrile double bond, a critical feature for maintaining planar molecular geometry, which enhances interactions with biological targets such as enzymes or receptors . Its synthesis typically involves base-catalyzed condensation reactions, as seen in structurally related compounds (e.g., and ). The 3,4-dimethoxyphenyl group is a pharmacophoric motif known to enhance cytotoxicity in anticancer agents, while the 4-butylphenyl amino substituent may improve lipid solubility and membrane permeability .
Properties
IUPAC Name |
(Z)-3-(4-butylanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-4-5-6-17-7-10-20(11-8-17)26-15-19(14-25)24-27-21(16-30-24)18-9-12-22(28-2)23(13-18)29-3/h7-13,15-16,26H,4-6H2,1-3H3/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPHJWXEEJAXAB-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous acrylonitrile and thiazole derivatives, highlighting substituent effects on biological activity and physicochemical properties:
Key Findings:
Substituent Impact on Activity: The 3,4-dimethoxyphenyl group is a consistent feature in cytotoxic compounds (e.g., Compound 13, GI₅₀ = 0.229 μM against melanoma) . Its electron-donating methoxy groups likely facilitate interactions with hydrophobic pockets in cancer cell targets.
Role of Z-Configuration :
- The Z-geometry enforces a planar conformation, critical for intercalation or binding to enzyme active sites. For example, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile forms hydrogen bonds (C–H⋯O/N) that stabilize its bioactive conformation .
Thiazole vs. Benzothiazole Scaffolds :
- The benzothiazole group in Compound 16 introduces additional aromaticity, which could enhance DNA intercalation but may reduce solubility compared to the simpler thiazole in the target compound .
Synthetic Flexibility :
- Base-catalyzed condensation (e.g., using tBuOK in ) is a common method for acrylonitrile derivatives, allowing modular substitution of aryl groups to tune activity .
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